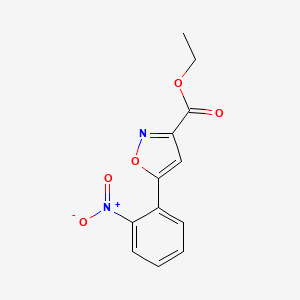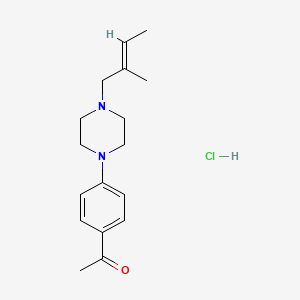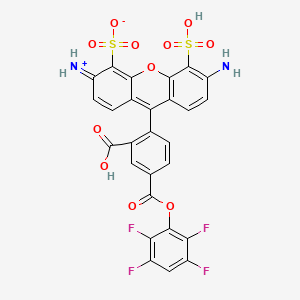
APDye 488 TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 488 TFP ester is a green-emitting, amine-reactive fluorescent dye. It is commonly used to label proteins, antibodies, amine-modified oligonucleotides, and other amine-containing biomolecules. The dye is known for its high photostability and fluorescence quantum yield, making it a valuable tool in various biological and chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
APDye 488 TFP ester is synthesized through a series of chemical reactions involving the introduction of a tetrafluorophenyl (TFP) ester group to the dye molecule. The TFP ester is an activated ester that reacts with primary amines to form stable amide bonds. The synthesis typically involves the following steps:
Activation of the dye molecule: The dye molecule is activated by introducing the TFP ester group.
Reaction with primary amines: The activated dye reacts with primary amines under basic conditions (pH 7-9) to form stable amide bonds.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
APDye 488 TFP ester primarily undergoes substitution reactions, where the TFP ester group reacts with primary amines to form amide bonds. This reaction is highly efficient and occurs under mild conditions (pH 7-9) .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides)
Conditions: Basic pH (7-9), aqueous or organic solvents (e.g., water, DMSO, DMF)
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the dye to the biomolecule .
Scientific Research Applications
APDye 488 TFP ester is widely used in various scientific research fields, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize proteins, antibodies, and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research to track and monitor biological processes.
Industry: Applied in the development of biosensors and other analytical tools for detecting and quantifying biomolecules
Mechanism of Action
APDye 488 TFP ester exerts its effects through the formation of stable amide bonds with primary amines. The TFP ester group reacts with the amine groups in biomolecules, resulting in the covalent attachment of the dye. This covalent bond ensures that the dye remains attached to the biomolecule, allowing for accurate and stable labeling. The fluorescence of the dye is then used to visualize and track the labeled biomolecules in various research applications .
Comparison with Similar Compounds
APDye 488 TFP ester is similar to other green-emitting fluorescent dyes, such as:
- Alexa Fluor 488 TFP ester
- DyLight 488
- Fluorescein
- Oregon Green 488
Uniqueness
This compound is unique due to its high photostability and fluorescence quantum yield. It also offers better resistance to spontaneous hydrolysis during conjugation reactions compared to succinimidyl esters, resulting in more efficient and reproducible labeling of biopolymers .
Properties
Molecular Formula |
C27H14F4N2O11S2 |
|---|---|
Molecular Weight |
682.5 g/mol |
IUPAC Name |
6-amino-3-azaniumylidene-9-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C27H14F4N2O11S2/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42) |
InChI Key |
CADVXTIROSJETA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


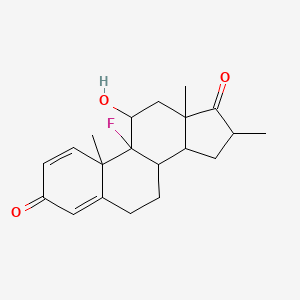
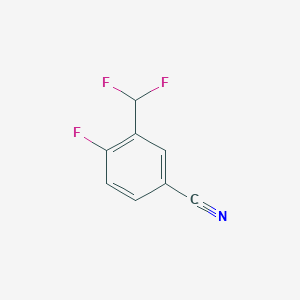
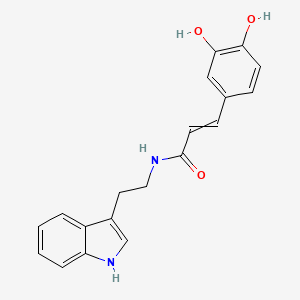
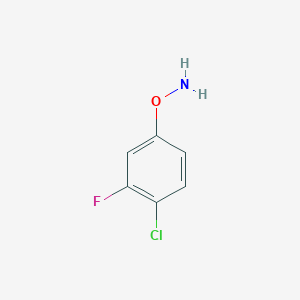
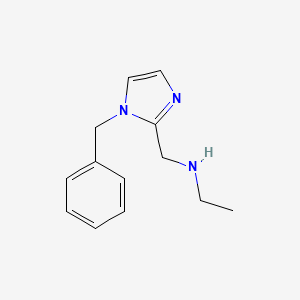
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)
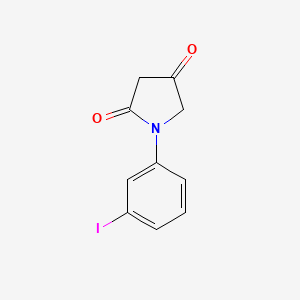
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)
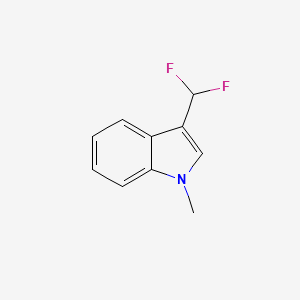
![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)
